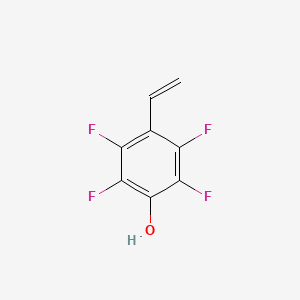

4-Hydroxy-2,3,5,6-tetrafluorostyrene

説明

Synthesis Analysis

The synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene involves two stages . In the first stage, 2,3,4,5,6-pentafluorostyrene is reacted with potassium hydroxide in tert-butyl alcohol for 2 hours under reflux . In the second stage, the reaction mixture is treated with hydrogen chloride in water and tert-butyl alcohol at 20°C .Molecular Structure Analysis

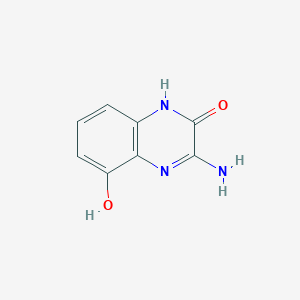

The molecular formula of 4-Hydroxy-2,3,5,6-tetrafluorostyrene is C8H4F4O . It contains a total of 17 atoms: 4 Hydrogen atoms, 8 Carbon atoms, 1 Oxygen atom, and 4 Fluorine atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-Hydroxy-2,3,5,6-tetrafluorostyrene have been described in the Synthesis Analysis section above .Physical And Chemical Properties Analysis

4-Hydroxy-2,3,5,6-tetrafluorostyrene has a molecular weight of 192.11 g/mol . The boiling point and density are predicted to be 165.7±35.0 °C and 1.470±0.06 g/cm3, respectively .科学的研究の応用

-

Polymer Industry

- Application : 4-Hydroxy-2,3,5,6-tetrafluorostyrene (HTFS) is a derivative of styrene, a widely used monomer in the polymer industry. The presence of fluorine atoms in HTFS enhances its chemical stability and biological activity, making it a promising candidate for various applications in scientific research.

-

Synthesis of New Ligands

- Application : A related compound, 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid, may be used in the preparation of new ligand, methyl 2,3,5,6-tetrafluoro-4-oxybenzoate .

- Methods : This involves combining an electron withdrawing group (C6F4) to tune the reactivity with an anchor group (CO2Me) for immobilization on supports .

-

Single Lithium-Ion Conducting Polymers

- Application : 4-Hydroxy-2,3,5,6-tetrafluorostyrene can be used to create single lithium-ion conducting polymers, which are of significant interest as electrolyte materials to improve the safety and performance of energy storage devices .

- Methods : The copolymers were synthesized by atom transfer radical polymerisation (ATRP) of 2,3,4,5,6-pentafluorostyrene from polyether macroinitiators, followed by quantitative thiolation using NaSH and subsequent oxidation to form the sulfonate anions .

- Results : Above the polyether melting point, PEO-based block copolymers showed the highest conductivity, close to 1.4 × 10 −5 S cm −1 at 60 °C, while at lower temperatures, the PEOPO materials reached the highest conductivity, nearly 1.5 × 10 −6 S cm −1 at 20 °C .

-

High-Temperature Proton Exchange Membrane Fuel Cells

- Application : A related compound, poly(2,3,5,6-tetrafluorostyrene-4-phosphonic acid) (PWN), has been used as a proton conductor in high-temperature proton exchange membrane fuel cells (HT-PEMFCs) .

- Results : The specific results or outcomes obtained would depend on the specific fuel cell design and its intended use. Generally, the goal in using these polymers in HT-PEMFCs is to create fuel cells that can operate at higher temperatures, which brings several advantages, such as increased tolerance to contaminants, more affordable catalysts, and operations without liquid water .

-

Flavorings in Animal Feed

- Application : A related compound, 4-hydroxy-2,5-dimethylfuran-3(2H)-one, is used as a flavoring for all animal species .

- Results : The specific results or outcomes obtained would depend on the specific animal species and the intended use. Generally, the goal in using these flavorings in animal feed is to improve the palatability of the feed .

-

Aroma Chemicals in Fruits

- Application : A related compound, 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol®), and its methyl ether 2,5-dimethyl-4-methoxy-3(2H)-furanone (DMMF) are important aroma chemicals and are considered key flavor compounds in many fruits .

- Methods : In fruits, 2,5-dimethyl-3(2H)-furanones are synthesized by a series of enzymatic steps .

- Results : Due to their attractive sensory properties, they are highly appreciated by the food industry .

Safety And Hazards

特性

IUPAC Name |

4-ethenyl-2,3,5,6-tetrafluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2,13H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJELNCULMQLNIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C(=C(C(=C1F)F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30619624 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-2,3,5,6-tetrafluorostyrene | |

CAS RN |

385422-30-0 | |

| Record name | 4-Ethenyl-2,3,5,6-tetrafluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30619624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,5,7,10,11,14-Hexaoxa-1,6-distibabicyclo[4.4.4]tetradecane](/img/structure/B1591724.png)

![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)

![Phenol, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1)](/img/structure/B1591743.png)